molecular formula C11H16O B155616 p-Isoamylphenol CAS No. 1805-61-4

p-Isoamylphenol

Cat. No.: B155616
CAS No.: 1805-61-4
M. Wt: 164.24 g/mol
InChI Key: YSNKZJBCZRIRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Isoamylphenol: , also known as 4-(3-methylbutyl)phenol, is a chemical compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct structural feature where an isoamyl group is attached to the para position of the phenol ring .

Scientific Research Applications

Chemistry: p-Isoamylphenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in modulating biological pathways related to oxidative stress and inflammation.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of resins and polymers, where it acts as a stabilizer and antioxidant.

Future Directions

The future directions for research on compounds like p-Isoamylphenol could involve further exploration of their properties and potential applications. This could include controlled drug delivery systems , as well as other areas of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Phenol: One common method to synthesize p-Isoamylphenol involves the alkylation of phenol with isoamylene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of phenol using isoamyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires controlled reaction conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Isoamylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Electrophilic Substitution: Due to the activating effect of the hydroxyl group, this compound readily undergoes electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfo, or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of p-Isoamylphenol involves its interaction with cellular components, leading to various biological effects. The hydroxyl group in the phenol ring allows it to participate in redox reactions, thereby influencing oxidative stress pathways. It can also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

    Phenol: The simplest phenol, lacking the isoamyl group.

    o-Isoamylphenol: An isomer with the isoamyl group attached to the ortho position.

    m-Isoamylphenol: An isomer with the isoamyl group attached to the meta position.

Uniqueness: p-Isoamylphenol is unique due to the specific positioning of the isoamyl group at the para position, which influences its reactivity and physical properties. This structural feature imparts distinct chemical behavior compared to its isomers and other phenolic compounds.

Properties

IUPAC Name

4-(3-methylbutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNKZJBCZRIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170967
Record name p-Isoamylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-61-4
Record name 4-(3-Methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isoamylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1805-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1805-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Isoamylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopentylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-ISOAMYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWR17GMV7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Isoamylphenol
Reactant of Route 2
Reactant of Route 2
p-Isoamylphenol
Reactant of Route 3
Reactant of Route 3
p-Isoamylphenol
Reactant of Route 4
Reactant of Route 4
p-Isoamylphenol
Reactant of Route 5
Reactant of Route 5
p-Isoamylphenol
Reactant of Route 6
Reactant of Route 6
p-Isoamylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.